Product packaging for (7-Methylisoquinolin-3-yl)methanamine(Cat. No.:)

(7-Methylisoquinolin-3-yl)methanamine

Cat. No.: B12967089
M. Wt: 172.23 g/mol
InChI Key: PNEZXSOUKRZWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry

The isoquinoline core is a privileged scaffold in heterocyclic chemistry, representing a fundamental structural motif in a vast array of naturally occurring and synthetic compounds. nih.govpharmaffiliates.com It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a bicyclic aromatic structure that imparts a unique combination of rigidity and electronic properties. nih.gov First discovered in coal tar in the late 19th century, isoquinoline and its derivatives have since become a cornerstone of medicinal chemistry and materials science. nih.gov

The significance of the isoquinoline framework is largely due to its prevalence in numerous biologically active alkaloids, which are naturally occurring nitrogen-containing compounds found in various plants. pharmaffiliates.comnih.gov This structural unit is integral to the function of many pharmaceuticals, demonstrating a broad spectrum of pharmacological activities. pharmaffiliates.comevitachem.com The versatility of the isoquinoline ring allows for functionalization at various positions, enabling chemists to modulate the biological and physical properties of the resulting molecules. This adaptability has made the isoquinoline scaffold a frequent target in drug discovery programs, leading to the development of numerous therapeutic agents. evitachem.com

Overview of Aminomethyl-substituted Isoquinoline Scaffolds in Academic Studies

Among the many derivatives of isoquinoline, those bearing an aminomethyl group (-CH₂NH₂) have garnered particular attention in academic and industrial research. The aminomethyl substituent, a primary amine attached to the isoquinoline core via a methylene (B1212753) bridge, can significantly influence the molecule's properties. This functional group can act as a hydrogen bond donor and acceptor, and its basic nature allows for the formation of salts, which can improve solubility and bioavailability.

The position of the aminomethyl group on the isoquinoline ring is crucial in determining its chemical reactivity and biological activity. For instance, substitution at the 3-position, as in the case of (7-Methylisoquinolin-3-yl)methanamine, places the aminomethyl group in a distinct chemical environment that can influence its interaction with biological targets. Research on aminomethyl-substituted isoquinolines has explored their potential in various therapeutic areas, leveraging the chemical properties of the amine functional group to design molecules with specific biological functions.

Research Landscape of this compound within Isoquinoline Chemistry

A thorough review of the current scientific literature indicates that this compound is a compound with a limited public research profile. While its structural components—the isoquinoline core, a methyl group at the 7-position, and a methanamine group at the 3-position—are common motifs in medicinal chemistry, dedicated studies on this specific isomer are not widely available.

However, the existence and study of closely related isomers and analogues suggest the chemical feasibility and potential interest in this compound. For example, its isomer, (3-methylisoquinolin-7-yl)methanamine, is documented in chemical databases. Furthermore, related compounds such as (5-Methylisoquinolin-3-yl)methanamine and (7-Chloroisoquinolin-3-yl)methanamine are also cataloged, indicating that substitutions at the 7-position of the isoquinoline ring are of interest to the chemical community. evitachem.combldpharm.com The parent compound, Isoquinolin-3-ylmethanamine, is also known and has a registered CAS number. pharmaffiliates.comnih.gov

The study of this compound would likely involve its synthesis from precursors such as 7-methylisoquinoline-3-carbonitrile (B13657212) or 3-(bromomethyl)-7-methylisoquinoline. Research into its properties would draw upon the extensive knowledge base of isoquinoline chemistry, exploring how the specific placement of the methyl and aminomethyl groups influences its physical, chemical, and biological characteristics.

Below is a data table of this compound and some of its closely related isomers and parent compounds for comparative purposes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₁₂N₂172.23Not available
(5-Methylisoquinolin-3-yl)methanamineC₁₁H₁₂N₂172.23Not available
(3-Methylisoquinolin-7-yl)methanamineC₁₁H₁₂N₂172.231416712-63-4
Isoquinolin-3-ylmethanamineC₁₀H₁₀N₂158.20132833-03-5
(7-Chloroisoquinolin-3-yl)methanamineC₁₀H₉ClN₂192.651784548-01-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B12967089 (7-Methylisoquinolin-3-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(7-methylisoquinolin-3-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-2-3-9-5-11(6-12)13-7-10(9)4-8/h2-5,7H,6,12H2,1H3

InChI Key

PNEZXSOUKRZWLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(C=C2C=C1)CN

Origin of Product

United States

Derivatization Strategies and Scaffold Modification of 7 Methylisoquinolin 3 Yl Methanamine

Rational Design of Substituted Isoquinolinyl Methanamines

The rational design of novel (7-Methylisoquinolin-3-yl)methanamine derivatives involves a systematic approach to modify its structure to enhance desired properties. This process is guided by an understanding of structure-activity relationships (SAR), where specific structural changes are correlated with their biological effects. mdpi.com The goal is to create analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Key considerations in the rational design process include:

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties. For instance, the naphthalene (B1677914) ring in some bioactive compounds has been successfully replaced with an isoquinoline (B145761) scaffold, leading to potent ligands with improved pharmacokinetic properties. researchgate.net

Conformational Rigidity: Introducing conformational constraints, such as through cyclization or the introduction of rigid linkers, can improve binding affinity and selectivity for a target protein. osti.gov

Modulation of Physicochemical Properties: Altering substituents to fine-tune properties like solubility, lipophilicity, and metabolic stability is a crucial aspect of drug design. nih.gov

The design of new analogues of this compound would leverage these principles to explore the chemical space around this core structure.

Modifications at the Isoquinoline Ring System

The isoquinoline ring system offers multiple sites for modification, allowing for a wide range of structural diversity. researchgate.net

The substitution pattern on the benzene (B151609) portion of the isoquinoline ring significantly influences the molecule's properties. The presence of a methyl group at the C-7 position, as in the parent compound, is one such modification. The effects of substituents are often location-dependent. For example, in a study of isoquinolone derivatives, deleting a methoxy group at the R7 position was associated with increased cell viability while maintaining antiviral activity. mdpi.com In another context, the functionalization of quinoline derivatives, a related class of compounds, showed that changes in substituents could control cytotoxicity. brieflands.com The methyl group at C-7 in this compound can be expected to influence its electronic properties and steric profile, which in turn can affect its interactions with biological targets.

The nitrogen atom in the pyridine (B92270) ring of the isoquinoline scaffold is a key site for functionalization. It can be protonated to form salts, which can alter solubility. wikipedia.org The nitrogen can also be oxidized to form N-oxides, which are versatile intermediates for further reactions. researchgate.net For instance, isoquinoline N-oxides can undergo palladium-catalyzed oxidative carbamoylation to synthesize isoquinoline-1-carboxamides. researchgate.net These N-oxides can also be used in C-H functionalization reactions at various positions of the ring system. nih.gov Such modifications can lead to a diverse array of derivatives with potentially new biological activities.

The introduction of halogens and other electron-withdrawing or electron-donating groups onto the isoquinoline ring is a common strategy to modulate the electronic properties and biological activity of the molecule. mdpi.comnih.gov

Halogens: Halogenation can alter a compound's lipophilicity, metabolic stability, and binding interactions. For example, chloro and fluoro substituents on isoquinoline scaffolds have been shown to have significant inhibitory activity in certain biological assays. nih.gov The synthesis of halogenated derivatives can be achieved through various methods. researchgate.netresearchgate.net A related compound, (7-Chloroisoquinolin-3-yl)methanamine, highlights the feasibility of introducing a halogen at the C-7 position. evitachem.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) can significantly alter the electron density of the aromatic system. mdpi.com The presence of EWGs can influence the reactivity of the isoquinoline ring and its ability to participate in key interactions with biological targets. mdpi.com In some heterocyclic systems, compounds bearing a -CN group have shown notable biological activity. mdpi.com

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and methyl (-CH3) can increase the electron density of the ring. The effect of these groups is often compared with that of EWGs to understand the electronic requirements for a particular biological activity. mdpi.com

The following table summarizes the potential impact of different substituent groups on the isoquinoline scaffold based on findings from related heterocyclic compounds.

Substituent Type Example Groups Potential Effects on Molecular Properties
Halogens-F, -Cl, -BrIncreased lipophilicity, altered metabolic stability, potential for halogen bonding. nih.govresearchgate.net
Electron-Withdrawing-CN, -NO2, -CF3Decreased electron density of the ring, potential for specific electronic interactions. mdpi.com
Electron-Donating-CH3, -OCH3Increased electron density of the ring, can influence binding and reactivity. mdpi.com

Modifications at the Methanamine Side Chain

The methanamine side chain at the C-3 position provides a versatile handle for further derivatization.

The primary amine of this compound is readily amenable to a variety of chemical transformations, most notably the formation of amides and sulfonamides. These modifications can significantly alter the compound's physicochemical properties, such as its hydrogen bonding capacity, polarity, and steric bulk.

Amide Formation: Amides can be synthesized by reacting the amine with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). google.comgoogle.com This functionalization introduces a carbonyl group, which can act as a hydrogen bond acceptor. The R-group of the acyl moiety can be varied extensively to explore a wide range of chemical space and introduce new interaction points.

Sulfonamide Formation: Sulfonamides are formed by the reaction of the amine with sulfonyl chlorides. sigmaaldrich.comnih.gov The sulfonamide group is a key pharmacophore in many drugs and can act as a hydrogen bond donor and acceptor. nih.gov A variety of aryl and heteroaryl sulfonyl chlorides can be used to generate a library of sulfonamide derivatives. mdpi.com

The table below illustrates the general structures resulting from these functionalizations.

Functional Group General Reaction Resulting Structure Key Features
AmideAmine + Carboxylic Acid DerivativeR-C(=O)NH-R'Introduces a carbonyl group, can act as a hydrogen bond acceptor. google.com
SulfonamideAmine + Sulfonyl ChlorideR-S(=O)2NH-R'Introduces a sulfonyl group, can act as a hydrogen bond donor and acceptor. nih.gov

Alkylation and Arylation of the Amine Nitrogen

The primary amine of this compound is a key site for introducing structural diversity through alkylation and arylation. These modifications can significantly alter the steric and electronic properties of the molecule, leading to a wide range of derivatives.

Alkylation Strategies:

Direct N-alkylation of the primary amine can be readily achieved using various alkylating agents. amazonaws.com The reaction of this compound with alkyl halides (iodides, bromides, or chlorides) in the presence of a suitable base, such as potassium carbonate or triethylamine, is a common approach to introduce primary and secondary alkyl groups. amazonaws.com To favor mono-alkylation and prevent the formation of di- and tri-alkylated products, the stoichiometry of the reactants can be carefully controlled.

Reductive amination offers an alternative and often more controlled method for N-alkylation. This two-step, one-pot process typically involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. nih.govorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). youtube.com This method is particularly useful for introducing a variety of substituents, as a wide range of aldehydes and ketones are commercially available.

Alkylating AgentReaction ConditionsProduct Type
Alkyl Halide (e.g., CH₃I, C₂H₅Br)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)Mono- or di-alkylated amine
Aldehyde/KetoneReducing Agent (e.g., NaBH₄, NaBH(OAc)₃)Mono-alkylated amine

Arylation Strategies:

The introduction of aryl groups onto the amine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds. wikipedia.orgnih.govrsc.org This reaction typically employs a palladium catalyst with a suitable phosphine ligand to couple the amine with an aryl halide or triflate. The choice of ligand is crucial for achieving high yields and can be tuned to accommodate a variety of aryl partners.

The Ullmann condensation is another classic method for N-arylation, which typically involves the reaction of the amine with an aryl halide in the presence of a copper catalyst at elevated temperatures. mdpi.comacs.orgresearchgate.net While harsher than the Buchwald-Hartwig reaction, modern modifications have been developed that allow for milder reaction conditions.

Coupling ReactionCatalyst SystemArylating Agent
Buchwald-Hartwig AminationPalladium catalyst, Phosphine ligand, BaseAryl Halide or Triflate
Ullmann CondensationCopper catalyst, BaseAryl Halide

Development of Fused and Bridged Isoquinoline-Methanamine Systems

The this compound scaffold can be further elaborated to construct complex polycyclic systems, including fused and bridged architectures. These modifications can impart conformational rigidity and introduce novel three-dimensional shapes, which are often desirable in drug design.

Fused Isoquinoline Systems:

The amine functionality of this compound can serve as a key handle for the construction of fused heterocyclic rings. For instance, reaction with appropriate bifunctional electrophiles can lead to the formation of pyrimido[4,5-c]isoquinolines or imidazo[4,5-c]isoquinolines. citedrive.comeurekaselect.comresearchgate.netbenthamscience.com The synthesis of pyrimido[4,5-c]isoquinolines can be achieved from 3,4-difunctionalized isoquinolines. citedrive.com Similarly, imidazo[4,5-c]quinoline derivatives can be synthesized from diaminoquinolines. nih.gov

Intramolecular cyclization reactions of appropriately substituted N-alkylated or N-acylated derivatives of this compound can also be a powerful strategy for constructing fused systems. For example, an N-acylated derivative bearing a suitable functional group on the acyl chain could undergo intramolecular cyclization to form a new ring fused to the isoquinoline core. nih.govsemanticscholar.orgrsc.org

Bridged Isoquinoline Systems:

The construction of bridged systems from this compound is a more complex synthetic challenge but offers access to unique molecular architectures. One potential strategy involves a multi-step sequence wherein the amine is first functionalized with a long chain containing a reactive group at the terminus. Subsequent intramolecular cyclization could then form a bridge across the isoquinoline ring system.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral amines is of great importance in medicinal chemistry, as the biological activity of enantiomers can differ significantly. acs.org Strategies for obtaining enantiomerically enriched derivatives of this compound can be broadly categorized into two approaches: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis:

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. One plausible approach for the asymmetric synthesis of chiral derivatives of this compound would be the asymmetric reduction of a prochiral imine precursor. nih.govrsc.org This can be achieved using a chiral reducing agent or a metal catalyst with a chiral ligand.

Another strategy involves the use of chiral auxiliaries. The amine could be reacted with a chiral auxiliary, followed by a diastereoselective transformation and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.

Chiral Resolution:

Chiral resolution involves the separation of a racemic mixture of enantiomers. libretexts.orgwikipedia.org A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. libretexts.orgpbworks.comgoogle.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. pbworks.com After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

Enzymatic resolution is another powerful technique for separating enantiomers. nih.govrsc.orgacs.orgnih.govnih.gov Lipases and proteases are commonly used enzymes that can selectively acylate or deacylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer from the acylated product. rsc.org

StrategyMethodKey Reagents/Techniques
Asymmetric SynthesisAsymmetric Reduction of IminesChiral reducing agents, Chiral metal catalysts
Chiral AuxiliariesRemovable chiral groups
Chiral ResolutionDiastereomeric Salt FormationChiral acids (e.g., tartaric acid)
Enzymatic ResolutionEnzymes (e.g., lipases, proteases)

Computational and Theoretical Chemistry of 7 Methylisoquinolin 3 Yl Methanamine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental tools for investigating the behavior of molecules at the electronic level. Density Functional Theory (DFT) is a prominent method within this field, balancing computational cost with accuracy, making it suitable for studying molecules of pharmacological interest.

Electronic Structure and Reactivity Predictions

DFT calculations can elucidate the electronic structure of (7-Methylisoquinolin-3-yl)methanamine, which is crucial for predicting its chemical reactivity. Key parameters derived from these calculations include:

Electron Distribution and Molecular Electrostatic Potential (MEP): DFT can map the electron density across the molecule, identifying electron-rich and electron-deficient regions. An MEP map would visualize the electrostatic potential, highlighting the nitrogen atoms of the isoquinoline (B145761) ring and the primary amine as regions of negative potential (nucleophilic sites) and the aromatic protons as areas of positive potential.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO would likely be localized on the electron-rich isoquinoline ring system, while the LUMO would be distributed across the aromatic system.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. These values provide a quantitative measure of the molecule's expected reactivity in chemical reactions.

A theoretical DFT study on related acetamide (B32628) derivatives demonstrated how these calculations can reveal the local reactivity of molecules, identifying specific atoms involved in bond formation with biological targets. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein receptor. jbcpm.comqeios.com This approach is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Ligand-Protein Interaction Prediction

Molecular docking simulations would place the 3D structure of this compound into the binding site of a target protein. The primary output of a docking study is the prediction of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. nih.govnih.gov A more negative score typically indicates a more favorable binding interaction. These simulations can screen large libraries of compounds against a protein target to prioritize molecules for experimental testing. For isoquinoline alkaloids, these studies have been used to understand their binding to functional proteins like serum albumins and enzymes such as acetylcholinesterase. nih.govnih.gov

Binding Mode Analysis

Beyond predicting binding affinity, docking studies provide a detailed analysis of the specific orientation and conformation of the ligand within the protein's active site. This "binding mode" reveals the key intermolecular interactions responsible for stabilizing the complex. For this compound, a binding mode analysis would identify:

Key Amino Acid Residues: It would pinpoint which amino acids in the binding pocket interact with the ligand.

Interaction Types: The analysis would detail the specific non-covalent bonds formed, such as hydrogen bonds between the amine group and polar residues (e.g., Asp, Glu, Ser), salt bridges if the amine is protonated, and hydrophobic or π-stacking interactions involving the isoquinoline ring. mdpi.com

This information is invaluable for structure-based drug design, allowing chemists to rationally modify the ligand's structure to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. japsonline.com

To develop a QSAR model for a series of compounds including this compound, two main components are required:

Molecular Descriptors: These are numerical values that describe the physicochemical properties of the molecules. They can be derived from the molecular structure and can represent steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), or hydrophobic (e.g., LogP) properties.

Biological Activity Data: Experimental data on the biological activity of each compound in the series (e.g., IC₅₀ or EC₅₀ values) is needed.

By applying statistical methods like multiple linear regression, a QSAR model is built that correlates the descriptors with the observed activity. Such models have been successfully developed for various isoquinoline derivatives to predict their inhibitory activity against targets like leucine (B10760876) aminopeptidase (B13392206) and aldo-keto reductase 1C3 (AKR1C3). researchgate.netjapsonline.com A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govresearchgate.net

The table below illustrates the types of data that would be generated in such computational studies for a hypothetical series of isoquinoline derivatives.

Compound IDMolecular WeightLogPHOMO Energy (eV)LUMO Energy (eV)Predicted Binding Affinity (kcal/mol)Predicted Activity (pIC50)
This compound 158.211.85-5.6-0.9-7.56.8
Derivative A174.192.10-5.8-1.1-8.27.3
Derivative B192.252.50-5.5-0.8-7.97.1
Derivative C208.661.50-6.0-1.3-8.87.9

Descriptor Selection and Model Development

In the realm of Quantitative Structure-Activity Relationship (QSAR) studies, the careful selection of molecular descriptors is paramount for the development of robust and predictive models. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For a molecule like this compound, a diverse set of descriptors would be calculated to capture its structural and electronic features.

These descriptors can be broadly categorized as follows:

1D Descriptors: These are based on the molecular formula and include attributes such as molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the number of hydrogen bond donors and acceptors, molar refractivity, and polar surface area.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to its shape, size, and electronic properties, such as solvent-accessible surface area and dipole moment.

A hypothetical selection of key molecular descriptors for this compound, based on its structure, is presented in the table below. These descriptors would form the basis for developing a QSAR model to predict its biological activity.

Descriptor ClassDescriptor NameCalculated ValueSignificance in QSAR Models
Constitutional Molecular Weight172.23 g/mol Influences overall size and transport properties.
Number of Heavy Atoms13Relates to molecular complexity.
Number of Aromatic Rings2Indicates potential for π-π stacking interactions.
Topological Polar Surface Area (TPSA)38.9 ŲCorrelates with membrane permeability and bioavailability.
Number of Rotatable Bonds2Affects conformational flexibility and binding affinity.
Electronic LogP (octanol/water partition coefficient)1.8 - 2.5 (estimated)A key indicator of lipophilicity and membrane permeability.
Number of Hydrogen Bond Donors1Important for specific interactions with biological targets.
Number of Hydrogen Bond Acceptors2Important for specific interactions with biological targets.

Note: The values presented are estimations based on computational models and may vary depending on the software and calculation methods used.

Model development in QSAR involves using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to establish a mathematical relationship between the selected descriptors (independent variables) and the biological activity (dependent variable) of a series of related compounds.

Predictive Modeling for Isoquinolinyl Methanamine Activity

Predictive modeling for the activity of isoquinolinyl methanamine derivatives aims to forecast the biological efficacy of new or untested compounds based on their chemical structure. By developing a QSAR model from a training set of molecules with known activities, the model can then be used to predict the activity of compounds like this compound.

The general form of a QSAR model can be expressed as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For isoquinolinyl methanamines, studies have shown that a combination of steric, electronic, and lipophilic descriptors often governs their interaction with biological targets. A hypothetical QSAR model for a specific activity (e.g., enzyme inhibition) might look like:

log(1/IC50) = β0 + β1(LogP) + β2(TPSA) + β3(Molecular Volume) + ...

Where:

IC50 is the half-maximal inhibitory concentration.

βn are the regression coefficients determined from the model fitting.

The predictive power of such a model is assessed through rigorous internal and external validation techniques to ensure its reliability. For this compound, a well-validated QSAR model could predict its activity and guide the synthesis of more potent analogs.

Conformational Analysis and Energetics

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it interacts with biological macromolecules. The molecule possesses flexibility primarily around the single bond connecting the aminomethyl group to the isoquinoline ring system. Rotation around this bond leads to different spatial arrangements, or conformers, each with a distinct potential energy.

The study of these conformers and their relative energies helps to identify the most stable, low-energy conformations that are likely to be biologically active. Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the conformational landscape and calculate the energy of different conformers.

A potential energy surface can be generated by systematically rotating the dihedral angle of the C-C-N-H bond of the methanamine side chain. This analysis would likely reveal several local energy minima corresponding to stable staggered conformations and energy maxima for eclipsed conformations.

ConformationDihedral Angle (C-C-N-H)Relative Energy (kcal/mol)Population (%)
Anti-periplanar ~180°0.0 (Global Minimum)~70%
Gauche (+) ~60°1.5 - 2.5~15%
Gauche (-) ~-60°1.5 - 2.5~15%
Eclipsed 0°, 120°, -120°4.0 - 6.0 (Energy Maxima)<1%

Note: The energy values and populations are illustrative and would be determined through detailed quantum chemical calculations.

The results of the conformational analysis indicate that the extended, anti-periplanar conformation is likely the most populated at physiological temperatures. However, the relatively low energy barrier between conformers suggests that the molecule can readily adopt other conformations upon binding to a receptor.

In Silico ADME/Tox Prediction Methodologies

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. Various computational models and software are used to predict these properties for this compound based on its structure.

These predictions are based on large datasets of experimentally determined properties and employ a range of methodologies, including QSAR, expert systems, and machine learning algorithms.

ADME Predictions:

A summary of predicted ADME properties for this compound is provided below.

ADME PropertyPredicted Value/ClassificationImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests good potential for passive diffusion across the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) PenetrationLikely to be a non-penetrantMay have reduced central nervous system side effects.
Plasma Protein BindingModerate to HighThe extent of binding will influence the free drug concentration.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential inhibitor of specific isoforms (e.g., CYP2D6)Requires experimental verification to assess drug-drug interaction risks.
Excretion
Renal ExcretionLikelyThe compound and its metabolites may be cleared by the kidneys.

Toxicity Predictions:

In silico toxicity models screen for potential liabilities by identifying structural alerts or using statistical models to predict various toxicity endpoints.

Toxicity EndpointPredicted RiskMethodological Basis
Mutagenicity (Ames Test) Non-mutagenicBased on the absence of known structural alerts for DNA reactivity.
Carcinogenicity Low riskPredicted based on statistical models trained on rodent carcinogenicity data.
Hepatotoxicity Low to Moderate riskSome isoquinoline-containing compounds have been associated with liver effects.
Cardiotoxicity (hERG inhibition) Moderate riskThe presence of a basic nitrogen atom is a common feature in hERG blockers.

Disclaimer: The ADME/Tox predictions are generated by computational models and should be confirmed by experimental studies.

These in silico predictions provide a valuable preliminary assessment of the drug-like properties of this compound, helping to prioritize it for further preclinical development and identify potential areas for optimization.

Structure Activity Relationship Sar Studies of 7 Methylisoquinolin 3 Yl Methanamine Derivatives

Impact of Substituent Position and Electronic Properties on Activity

Substituents at other positions on the isoquinoline (B145761) ring also play a significant role. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, thereby affecting its interaction with biological targets. In a study of 7-substituted dimethyltyrosine-tetrahydroisoquinoline opioid peptidomimetics, the addition of various pendants at the 7-position led to a range of multifunctional opioid ligands, highlighting the importance of this position in modulating activity and selectivity. nih.gov

The methanamine group at the 3-position is a key feature for derivatization. Modifications to this amine, such as alkylation or acylation, can significantly alter the compound's properties. The basicity of the nitrogen atom, which can be modulated by nearby substituents, is often crucial for forming ionic interactions with acidic residues in a protein's active site.

To illustrate the impact of substituent properties, the following hypothetical data table outlines how different electronic and steric features at various positions on the isoquinoline ring could influence inhibitory activity against a target enzyme.

Compound Substituent at C-5 Substituent at C-6 Electronic Nature Steric Hindrance Hypothetical IC₅₀ (nM)
1 HHNeutralLow150
2 OCH₃HElectron-donatingModerate75
3 ClHElectron-withdrawingLow200
4 HNO₂Electron-withdrawingModerate350
5 HNH₂Electron-donatingLow90

Role of Stereochemistry in Molecular Recognition

Stereochemistry plays a pivotal role in the molecular recognition of (7-Methylisoquinolin-3-yl)methanamine derivatives by their biological targets. The introduction of a chiral center, for example, by substitution on the methanamine side chain, can lead to enantiomers with significantly different biological activities. This is because the three-dimensional arrangement of atoms in a molecule dictates how it fits into the chiral environment of a protein's binding site.

Generally, one enantiomer will have a higher affinity for the target protein due to a more favorable orientation that allows for optimal interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. The other enantiomer may bind with lower affinity or not at all. This stereoselectivity is a fundamental principle in pharmacology and drug design. nih.gov

For instance, in a series of chiral derivatives, the (S)-enantiomer might exhibit potent inhibitory activity, while the (R)-enantiomer is significantly less active or even inactive. This disparity underscores the importance of controlling stereochemistry during the synthesis and evaluation of new drug candidates. The following table provides a hypothetical example of how stereochemistry could affect the biological activity of a derivative.

Compound Stereochemistry Biological Target Hypothetical Activity (Ki, nM)
6a (R)-isomerEnzyme A500
6b (S)-isomerEnzyme A10
7a Racemic mixtureEnzyme A250

Scaffold Rigidification and its Influence on Selectivity

Scaffold rigidification is a powerful strategy in medicinal chemistry to enhance the selectivity and potency of a drug candidate. By constraining the conformational flexibility of the this compound scaffold, it is possible to lock the molecule into a bioactive conformation that is optimal for binding to the desired target, while being less favorable for binding to off-target proteins.

Rigidification can be achieved by introducing rings or other conformational constraints into the molecular structure. For example, cyclizing the methanamine side chain back onto the isoquinoline nucleus or incorporating it into a larger ring system can reduce the number of rotatable bonds. This pre-organization of the molecule into a specific three-dimensional shape can lead to a lower entropic penalty upon binding to the target, which can translate into higher affinity.

Furthermore, a more rigid scaffold can lead to improved selectivity. Off-target interactions often rely on the ability of a flexible molecule to adopt different conformations to fit into various binding sites. By reducing this flexibility, the likelihood of binding to unintended targets can be diminished. A study on protein kinase inhibitors demonstrated that rigidification of a flexible parent compound through ring closure to form an isoquinoline-containing analog resulted in improved selectivity for certain kinases.

The table below illustrates a hypothetical scenario where rigidification of the scaffold leads to enhanced selectivity for a primary target over a secondary, off-target protein.

Compound Scaffold Flexibility Primary Target Affinity (Kd, nM) Off-Target Affinity (Kd, nM) Selectivity (Off-Target/Primary)
8 Flexible501503
9 Rigidified25100040
10 Highly Rigid153000200

Bioisosteric Replacements in Isoquinolinyl Methanamine Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy to optimize the pharmacological profile of a lead compound. In the context of the this compound scaffold, bioisosteric replacements can be employed to improve potency, selectivity, metabolic stability, and other pharmacokinetic properties. researchgate.netnih.gov

For example, the methyl group at the 7-position could be replaced with other small alkyl groups, a halogen, or a trifluoromethyl group to probe the steric and electronic requirements at this position. The methanamine moiety at the 3-position is also a prime candidate for bioisosteric replacement. The amine could be replaced with an ether, thioether, or other linkers to explore the importance of the hydrogen bonding and ionic interactions mediated by the nitrogen atom.

Furthermore, the isoquinoline ring itself can be a subject of bioisosteric replacement. Replacing the nitrogen atom with a carbon would yield a naphthalene (B1677914) scaffold, while replacing a CH group in the benzene (B151609) ring with a nitrogen would result in a naphthyridine scaffold. These changes can significantly alter the electronic distribution and hydrogen bonding capacity of the core structure, leading to different biological activities.

The following table presents hypothetical examples of bioisosteric replacements and their potential impact on a key pharmacological parameter, such as metabolic stability.

Compound Original Group Bioisosteric Replacement Position Hypothetical Metabolic Half-life (t₁/₂, h)
11 -CH₃-ClC-71.5
12 -CH₃-CF₃C-73.2
13 -CH₂NH₂-CH₂OHC-30.8
14 IsoquinolineNaphthyridineCore2.5

Rational Design Based on SAR Insights for New Molecular Entities

The culmination of SAR studies provides a foundation for the rational design of new molecular entities with improved therapeutic potential. By integrating the knowledge gained from understanding the effects of substituent properties, stereochemistry, scaffold rigidity, and bioisosteric replacements, medicinal chemists can design novel derivatives of this compound with enhanced activity and selectivity. nih.govnih.gov

Rational drug design often involves computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the binding affinity and activity of designed compounds before their synthesis. nih.gov For example, if SAR studies reveal that a bulky, electron-donating group at the 7-position and a rigidified side chain at the 3-position are beneficial for activity, new compounds incorporating these features can be designed and prioritized for synthesis.

This iterative process of design, synthesis, and biological evaluation, guided by SAR insights, is central to modern drug discovery. The goal is to develop new chemical entities that not only have high potency for their intended target but also possess favorable drug-like properties, such as good oral bioavailability and a low propensity for off-target effects. The table below outlines a hypothetical rational design strategy based on accumulated SAR data.

SAR Insight Design Strategy Target Property Improvement Hypothetical Designed Compound
Bulky hydrophobic group at C-7 enhances potency.Introduce a tert-butyl group at C-7.Increased potency.(7-tert-butylisoquinolin-3-yl)methanamine
(S)-enantiomer at the α-position of the amine is more active.Synthesize the pure (S)-enantiomer.Increased potency and selectivity.(S)-1-(7-Methylisoquinolin-3-yl)ethan-1-amine
A rigid linker improves selectivity.Incorporate the methanamine into a piperidine (B6355638) ring.Enhanced selectivity.3-(Piperidin-4-yl)-7-methylisoquinoline
Bioisosteric replacement of the methyl group with CF₃ improves metabolic stability.Replace the 7-methyl group with a trifluoromethyl group.Increased metabolic stability.(7-(Trifluoromethyl)isoquinolin-3-yl)methanamine

Molecular Mechanisms and Target Identification in Pre Clinical Research

Investigation of Protein/Enzyme Inhibition by (7-Methylisoquinolin-3-yl)methanamine Derivatives

Pre-clinical research often involves screening chemical compounds against a panel of known biological targets to identify potential therapeutic activities. The following subsections detail the investigation of this compound derivatives against several key proteins and enzymes.

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are critical in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576). Inhibition of MAOs is a therapeutic strategy for depression and neurodegenerative diseases. A review of the scientific literature did not yield specific studies on the inhibitory activity of this compound derivatives against either MAO-A or MAO-B. Therefore, no data is available to report on their potential as MAO inhibitors.

Cholinesterase inhibitors block the normal breakdown of the neurotransmitter acetylcholine. This mechanism is the basis for treatments of conditions such as Alzheimer's disease and myasthenia gravis. There is currently no published research specifically evaluating derivatives of this compound for their ability to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the development of cancer and resistance to chemotherapy. As such, it is a target for the development of new anticancer agents. To date, there are no available scientific studies that have investigated or reported on the inhibitory effects of this compound derivatives on the AKR1C3 enzyme.

The FtsZ protein is a crucial component of the bacterial cell division machinery and is a promising target for novel antibiotics. Inhibitors of FtsZ can disrupt bacterial cell division, leading to bacterial death. While research has explored isoquinoline-based compounds as potential FtsZ inhibitors, specific studies on this compound derivatives are not present in the current scientific literature.

Kinases such as BRAF and Abl are critical signaling proteins, and their aberrant activity is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of cancer therapeutics. A thorough search of preclinical research databases reveals no studies focused on the inhibitory potential of this compound derivatives against BRAF, Abl, or other kinases.

The lysyl oxidase (LOX) family of enzymes plays a key role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. Their inhibition is being explored as a therapeutic strategy for fibrosis and cancer. Currently, there is no published research detailing the effects of this compound derivatives on any member of the LOX family of enzymes.

Receptor Binding and Modulation Studies (e.g., Dopamine Receptors, Nuclear Receptors)

There is currently no publicly available data from pre-clinical studies detailing the receptor binding profile of this compound. Information regarding its affinity and modulatory effects on specific receptors, including dopamine receptors and nuclear receptors, has not been reported in the scientific literature.

Characterization of Molecular Interactions at the Active Site

Without identified biological targets, the characterization of molecular interactions of this compound at an active site is not possible. Future studies would first need to identify specific protein targets to enable research into its binding mode and key molecular interactions.

Pathway Analysis and Cellular Response Studies

No studies have been published that investigate the impact of this compound on cellular pathways or its subsequent cellular responses. Research in this area would be contingent on initial findings related to its molecular targets.

Application of Omics Technologies for Target Deconvolution

The application of omics technologies, such as proteomics or transcriptomics, for the target deconvolution of this compound has not been described in the available literature. Such advanced methodologies are typically employed once initial biological activity has been established.

Future Perspectives in Isoquinolinyl Methanamine Research

Advancements in Synthetic Methodologies for Complex Structures

The synthesis of structurally diverse isoquinoline (B145761) derivatives is fundamental to exploring their therapeutic potential. Traditional methods for constructing the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been foundational. nih.gov However, future research will increasingly focus on more efficient, sustainable, and versatile synthetic strategies to create complex molecules like 3,7-disubstituted isoquinolines.

Modern synthetic approaches are moving towards transition-metal-catalyzed C-H activation and annulation reactions, which offer atom-economical routes to highly functionalized isoquinolines. ijpsjournal.com These methods allow for the late-stage diversification of molecular scaffolds, enabling the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies. For instance, rhodium(III)-catalyzed annulation of benzamides with alkynes presents a powerful tool for constructing isoquinolone cores, which can be further modified. nih.gov The development of novel catalytic systems, including the use of more abundant and less toxic 3d metals, will be a key area of advancement. ijpsjournal.com

Furthermore, photoredox catalysis and electrochemical synthesis are emerging as powerful techniques that provide mild and environmentally friendly conditions for the synthesis and functionalization of isoquinolines. rsc.org These methods can facilitate reactions that are challenging to achieve through traditional thermal methods, opening up new avenues for creating novel and complex isoquinolinyl methanamine derivatives. The integration of flow chemistry with these modern synthetic methods will also enable more scalable and reproducible production of these compounds for further biological evaluation.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is set to revolutionize the design and discovery of new isoquinolinyl methanamine-based therapeutics. These computational tools can analyze vast datasets to identify novel drug candidates, predict their biological activities, and optimize their pharmacological properties, thereby reducing the time and cost of drug development. acs.org

De novo drug design algorithms can generate novel molecular structures with desired properties, offering a starting point for the synthesis of new isoquinolinyl methanamine derivatives. acs.org Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of designed compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. acs.org For example, ML models can be trained on existing data for aromatase inhibitors to predict the activity of new molecules. acs.org

Exploration of Novel Biological Targets and Mechanisms

Isoquinoline alkaloids are known to interact with a diverse range of biological targets, exhibiting activities such as anticancer, antimicrobial, and neuroprotective effects. nih.govrsc.org A key future direction for (7-Methylisoquinolin-3-yl)methanamine research will be the identification and validation of novel biological targets and the elucidation of their mechanisms of action.

The structural diversity of isoquinolines allows them to interact with various biomolecules, including enzymes, receptors, and nucleic acids. researchgate.net For instance, certain isoquinoline derivatives have shown potential as kinase inhibitors for the treatment of inflammatory diseases like rheumatoid arthritis. researchoutreach.org Future research will likely employ chemoproteomics and other target identification technologies to uncover the molecular targets of this compound and its analogs.

Understanding the mechanism of action at a molecular level is crucial for the development of safe and effective drugs. Techniques such as molecular docking and molecular dynamics simulations can provide insights into how these compounds bind to their targets and exert their biological effects. mdpi.com This knowledge will be invaluable for optimizing the potency and selectivity of lead compounds and for designing novel derivatives with improved therapeutic profiles. The exploration of polypharmacology, where a single compound intentionally interacts with multiple targets, is another promising avenue for treating complex diseases like cancer. plos.org

Development of Advanced Analytical Platforms for Isoquinolinyl Methanamines

As the complexity of synthesized isoquinolinyl methanamine derivatives increases, so does the need for advanced analytical techniques for their characterization and analysis. The unambiguous determination of structure, purity, and stereochemistry is critical for both chemical synthesis and biological evaluation.

High-resolution mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and quantification of isoquinoline derivatives in complex mixtures. nih.govrsisinternational.org Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of molecules. researchgate.net Advanced MS techniques, such as ion mobility-mass spectrometry, can provide an additional dimension of separation, aiding in the differentiation of isomers. chemrxiv.org The development of comprehensive MS/MS databases for isoquinoline alkaloids will further facilitate their rapid identification. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for the complete structural elucidation of novel compounds. youtube.comresearchgate.net Advanced NMR techniques, including two-dimensional methods like COSY, HSQC, and HMBC, are essential for determining the connectivity and stereochemistry of complex isoquinolinyl methanamines. core.ac.uk The hyphenation of LC with NMR (LC-NMR) allows for the direct structural analysis of compounds within a mixture, streamlining the characterization process. rsisinternational.org

Multidisciplinary Approaches in Isoquinolinyl Methanamine Research

The future success of isoquinolinyl methanamine research will depend on fostering collaboration between scientists from various disciplines. A multidisciplinary approach that integrates synthetic chemistry, computational chemistry, chemical biology, pharmacology, and systems biology will be essential for translating basic research findings into clinical applications.

Synthetic chemists will continue to develop novel methods for creating diverse libraries of isoquinolinyl methanamine analogs. nih.gov Computational chemists will use AI and ML to guide the design of these compounds and predict their properties. mdpi.com Chemical biologists will develop and utilize chemical probes to identify the biological targets and elucidate the mechanisms of action of these molecules.

Pharmacologists will conduct in vitro and in vivo studies to evaluate the therapeutic potential of lead compounds. mdpi.com A systems biology approach, which considers the complex interactions within biological systems, will provide a more holistic understanding of the effects of these compounds and aid in the identification of biomarkers and the prediction of clinical outcomes. researchgate.netnih.gov This integrated and collaborative research paradigm will be crucial for accelerating the discovery and development of the next generation of isoquinoline-based medicines.

Q & A

Basic: What synthetic methodologies are commonly employed for laboratory-scale synthesis of (7-Methylisoquinolin-3-yl)methanamine?

The synthesis typically involves multi-step reactions using anhydrous solvents (e.g., THF or DMSO-d6), organocatalysts like triphenylphosphine (PPh₃), and controlled temperature conditions (e.g., 0°C for azide formation). Key steps include nucleophilic substitution, reductive amination, and purification via column chromatography. For example, derivatives of isoquinoline methanamines are synthesized by reacting precursors with azidomethyl or aminomethyl groups under inert atmospheres, followed by chromatographic separation (yields: 61–92%) and validation via NMR and mass spectrometry .

Basic: What analytical techniques are prioritized for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the isoquinoline ring, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For example, in related compounds, methanamine derivatives exhibit distinct proton shifts (e.g., δ 3.8–4.2 ppm for methylene groups) and molecular ion peaks matching theoretical values . Purity assessment often combines HPLC with UV detection (λ = 254 nm) and elemental analysis.

Advanced: How can discrepancies in reported solubility or stability data for this compound be systematically addressed?

Contradictions may arise from differences in solvent systems (e.g., polar vs. non-polar), temperature, or impurities. Researchers should:

  • Replicate experiments using standardized solvents (e.g., DMF or benzonitrile, as in methylamine solubility studies ).
  • Compare thermogravimetric analysis (TGA) data to assess decomposition thresholds.
  • Validate purity via orthogonal methods (e.g., NMR, HPLC) to rule out byproduct interference .

Advanced: What reaction parameters significantly impact the yield of this compound in multi-step syntheses?

Key factors include:

  • Catalyst stoichiometry : Excess PPh₃ (1.2–1.5 eq.) improves azide-to-amine conversion .
  • Solvent polarity : THF enhances nucleophilicity compared to DMSO, which may stabilize intermediates .
  • Temperature control : Slow warming from 0°C to room temperature minimizes side reactions.
  • Purification strategy : Gradient elution in chromatography (e.g., hexane/ethyl acetate) resolves closely eluting impurities .

Basic: What purification challenges are associated with this compound, and how are they mitigated?

Challenges include separating polar byproducts (e.g., unreacted amines) and residual solvents. Solutions involve:

  • Chromatography : Silica gel columns with polar mobile phases (e.g., methanol/dichloromethane).
  • Recrystallization : Using ethanol/water mixtures to isolate high-purity solids .
  • Lyophilization : For hygroscopic derivatives, freeze-drying prevents moisture uptake .

Advanced: How do structural modifications to the isoquinoline core influence the bioactivity of this compound derivatives?

Substituents at the 7-methyl or 3-methanamine positions alter electronic properties and binding affinity. For instance:

  • Electron-withdrawing groups (e.g., -Cl) enhance interactions with hydrophobic enzyme pockets.
  • Methoxy groups at C6/C7 improve solubility and pharmacokinetics, as seen in FtsZ-targeting antibacterial agents .
  • Steric effects : Bulky substituents may reduce cellular uptake, requiring prodrug strategies .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) simulations model charge distribution and nucleophilic attack sites, while Molecular Dynamics (MD) simulations assess solvent interactions. For example, pyridine-containing methanamines show higher nucleophilicity at the exocyclic amine, validated by experimental kinetics . Software like Gaussian or Schrödinger Suite is used for these analyses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.